molecular formula C14H16N2O B14889025 N-(3-methoxybenzyl)-3-methylpyridin-2-amine

N-(3-methoxybenzyl)-3-methylpyridin-2-amine

Cat. No.: B14889025
M. Wt: 228.29 g/mol
InChI Key: AGFZCCYNIKLDNM-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-3-methylpyridin-2-amine is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. It features a pyridin-amine core structure substituted with a 3-methyl group and a 3-methoxybenzyl moiety. This specific molecular architecture makes it a valuable intermediate or building block for the synthesis of more complex molecules. The compound's structure is analogous to other documented pyridin-2-amine derivatives, which are frequently explored as key scaffolds in drug discovery . Such compounds are often investigated for their potential to interact with biological targets, including enzymes and receptors . Researchers may utilize this compound in the design and development of novel therapeutic agents, leveraging its amine functional group for further chemical modifications . Application Notes: This product is intended for research purposes as a chemical intermediate. It is suitable for use in various experimental contexts, including method development, analytical testing, and synthetic organic chemistry workflows . Handling and Safety: For complete safety information, handling procedures, and hazard identification, please consult the relevant Material Safety Data Sheet (MSDS) before use . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other personal uses.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-methylpyridin-2-amine

InChI

InChI=1S/C14H16N2O/c1-11-5-4-8-15-14(11)16-10-12-6-3-7-13(9-12)17-2/h3-9H,10H2,1-2H3,(H,15,16)

InChI Key

AGFZCCYNIKLDNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NCC2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-3-methylpyridin-2-amine can be achieved through several methods. One common approach involves the reductive amination of 3-methoxybenzaldehyde with 3-methylpyridin-2-amine. This reaction typically employs a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. One of the primary targets is fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The compound acts as an inhibitor of FAAH, leading to increased levels of endocannabinoids and modulation of the endocannabinoid system . This mechanism is associated with various biological effects, including analgesic, anti-inflammatory, and neuroprotective activities .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituents on Benzyl/Pyridine Key Structural Differences Biological Activity (if reported) Reference
N-(3-Methoxybenzyl)-3-methylpyridin-2-amine 3-methoxybenzyl, 3-methylpyridine Reference compound Not explicitly reported in evidence
N-(4-Methoxybenzyl)-3-methylpyridin-2-amine 4-methoxybenzyl Methoxy position on benzyl FPR2 agonist (IC₅₀: ~nM range)
N-(2-Bromobenzyl)pyridin-2-amine (3n) 2-bromobenzyl Bromine substituent (electron-withdrawing) Synthetic intermediate, no activity reported
3-Methoxy-6-methylpyridin-2-amine Methoxy and methyl on pyridine No benzyl group Not reported

Key Observations :

  • Methoxy Position : The 3-methoxybenzyl group in the target compound contrasts with 4-methoxy analogs (e.g., FPR2 agonists in ), where positional isomerism impacts receptor selectivity .
BuChE Inhibition
  • Target Compound: No direct activity reported.
  • Analog with 3-Methoxybenzyl : 5-(1,2-dithiolan-3-yl)-N-((1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)pentanamide exhibits BuChE inhibition (IC₅₀ = 8.4 ± 0.5 μM), comparable to galantamine (IC₅₀ = 9.4 ± 2.5 μM) . This suggests that the 3-methoxybenzyl moiety may enhance BuChE affinity when paired with specific pharmacophores.
FPR Agonism
  • Pyridazinone Derivatives: Compounds like N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide show mixed FPR1/FPR2 activation, while 4-methoxy analogs are FPR2-specific . This highlights the critical role of methoxy positioning in receptor subtype selectivity.

Patent and Therapeutic Relevance

  • Quinoline Derivatives: N-(4-(1-(3-Methoxybenzyl)-1H-indol-5-ylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide (Patent Example 70) incorporates the 3-methoxybenzyl group into a kinase inhibitor scaffold, indicating its utility in drug design .

Biological Activity

N-(3-methoxybenzyl)-3-methylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methoxybenzyl group and a methyl group at the 2-position. The structural formula can be represented as follows:

C12H15NO\text{C}_{12}\text{H}_{15}\text{N}\text{O}

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that derivatives of pyridine compounds exhibit anti-inflammatory properties. For instance, studies assessing various pyridine derivatives have shown that certain modifications can enhance their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 cells. These findings suggest that this compound may similarly possess anti-inflammatory effects, although specific data on this compound's activity is limited.

Table 1: Anti-inflammatory Activity of Pyridine Derivatives

CompoundNO Inhibition (%)IC50 (µM)
This compoundTBDTBD
Other Pyridine Derivative 15520
Other Pyridine Derivative 27015

2. Anticancer Activity

This compound's potential anticancer activity has been explored through its structural analogs. For example, compounds with similar scaffolds have shown significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. The mechanism often involves cell cycle arrest and induction of apoptosis.

Case Study: Antiproliferative Effects

In a study examining a series of pyridine derivatives, one compound exhibited an IC50 value of 38 nM against HeLa cells, indicating potent antiproliferative activity. While specific data for this compound is not available, its structural similarities suggest it could exhibit comparable effects.

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (nM)
This compoundTBDTBD
Analog Compound AHeLa38
Analog Compound BA54943

3. Enzyme Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is crucial in developing treatments for Alzheimer's disease. Compounds similar to this compound have shown promising inhibitory activity against these enzymes.

Table 3: Enzyme Inhibition Data

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compoundTBDTBD
Control (Donepezil)0.07910.6

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing N-(3-methoxybenzyl)-3-methylpyridin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : A plausible route involves reductive amination between 3-methylpyridin-2-amine and 3-methoxybenzaldehyde using sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions. Alternative methods include nucleophilic substitution or condensation reactions, as demonstrated in analogous pyridin-2-amine syntheses . Yield optimization requires careful control of stoichiometry, temperature (e.g., 25–60°C), and pH. For example, a 47% yield was reported for a structurally similar N-(2-bromobenzyl)pyridin-2-amine under mild conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Assign signals for the methoxy group (~δ 3.8 ppm in 1H-NMR; δ ~55 ppm in 13C-NMR) and pyridin-2-amine protons (e.g., δ 6.5–8.5 ppm for aromatic protons) .
  • FTIR : Identify N–H stretching (~3200 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) from the methoxy group .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C14H17N2O: 229.1341) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from impurities in starting materials, solvent polarity, or catalytic systems. For example, microwave-assisted synthesis (e.g., 100–150°C, 10–30 min) may improve yields compared to conventional heating . Cross-validate spectral data with computational tools (e.g., DFT calculations for NMR chemical shifts) and replicate experiments under controlled conditions .

Q. What strategies optimize the regioselective functionalization of this compound for medicinal chemistry applications?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution (EAS) : Direct nitration or halogenation at the pyridine ring’s para position using HNO3/H2SO4 or NXS (X = Cl, Br). Steric hindrance from the 3-methoxybenzyl group may influence regioselectivity .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at the pyridine C4 position using Pd(PPh3)4/K2CO3 in toluene/water .

Q. How do computational methods (e.g., molecular docking) predict the biological activity of this compound analogs?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). The methoxybenzyl group may enhance hydrophobic binding, while the pyridin-2-amine moiety participates in hydrogen bonding .
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity. The compound’s logP (~2.5) and topological polar surface area (~45 Ų) suggest moderate blood-brain barrier permeability .

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